molecular formula C23H21O2P B010692 Allyl (triphenylphosphoranylidene)acetate CAS No. 104127-76-6

Allyl (triphenylphosphoranylidene)acetate

Cat. No. B010692
CAS RN: 104127-76-6
M. Wt: 360.4 g/mol
InChI Key: JNQMUMNJRCNSAI-UHFFFAOYSA-N
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Description

  • Melting Point : 71-73 °C (literature value)

Scientific Research Applications

Allyl (triphenylphosphoranylidene)acetate has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a catalyst for the synthesis of organic molecules, and as a biocatalyst for the synthesis of pharmaceuticals. This compound has also been used in the development of new catalysts for the synthesis of organic molecules and in the study of the mechanism of action of certain enzymes.

Mechanism of Action

The mechanism of action of Allyl (triphenylphosphoranylidene)acetate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form a covalent bond. The reaction is believed to involve the formation of a phosphoranylidene intermediate, which is then attacked by the electrophile. The reaction is believed to be reversible, and the product is believed to be a phosphate ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to act as an inhibitor of certain enzymes, which may result in the inhibition of certain metabolic pathways. In addition, this compound may have an effect on the activity of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using Allyl (triphenylphosphoranylidene)acetate in laboratory experiments are its low toxicity, high reactivity, and ease of synthesis. It is also relatively inexpensive to purchase. However, there are some limitations to its use, such as its volatility and its tendency to form explosive mixtures with air.

Future Directions

Future research on Allyl (triphenylphosphoranylidene)acetate could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research could be conducted on its use as a catalyst for the synthesis of organic molecules, its use as a biocatalyst for the synthesis of pharmaceuticals, and its potential use in the development of new catalysts for the synthesis of organic molecules. Additionally, further research could be conducted on its potential use as an inhibitor of certain enzymes and its potential effects on the activity of certain hormones.

properties

IUPAC Name

prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQMUMNJRCNSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394703
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104127-76-6
Record name Allyl (triphenylphosphoranylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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